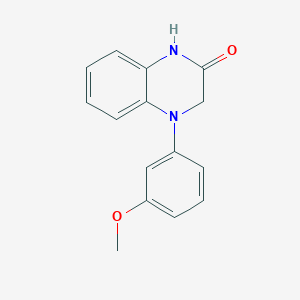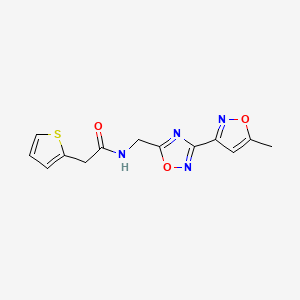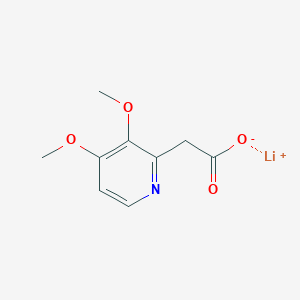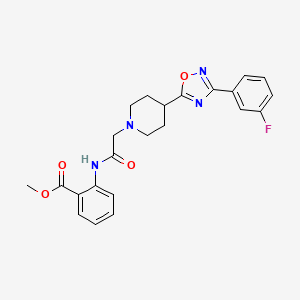![molecular formula C19H16N2O4S B2573401 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 392238-54-9](/img/structure/B2573401.png)
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of benzo[d]thiazole and has a unique chemical structure that makes it an attractive target for research.
Scientific Research Applications
Structural Characterization and Synthesis
Crystallographic Studies : Acrylonitrile derivatives exhibit diverse crystal structures, which are crucial for understanding their chemical behavior and potential applications in material science and molecular engineering. For instance, compounds with similar structural motifs have been characterized to form specific geometries and intermolecular interactions in the crystalline state, leading to unique properties (Penthala, Parkin, & Crooks, 2012).
Synthesis Methods : Efficient synthetic routes for acrylonitrile derivatives have been developed, including microwave-assisted synthesis under solvent-free conditions. These methods enable the production of these compounds with moderate yields and good purity, demonstrating their potential for facile production and modification (Trilleras, Velasquez, Pacheco, Quiroga, & Ortíz, 2011).
Biological Activities
Antibacterial and Antifungal Properties : Benzothiazole derivatives, including those similar to the queried compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibit significant activity against specific bacterial strains and fungi, indicating their potential as lead compounds for the development of new antimicrobial agents (Youssef, Mohamed, Czezowski, Ata, & Abd-El-Aziz, 2006).
Cytotoxic Activities : Research into acrylonitrile derivatives has also uncovered their cytotoxic potential against various cancer cell lines. Structural modifications of these compounds have been shown to impact their cytotoxic efficacy, offering insights into the design of novel anticancer agents (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Photophysical Properties
Optical and Photophysical Studies : The optical characteristics of acrylonitrile derivatives have been explored, revealing their potential in photophysical applications. Studies on their absorption, emission, and solvent interactions provide valuable data for their application in optical materials and sensors (Castillo, Ceballos, Santos, Cerón, Venkatesan, Pérez-Gutiérrez, Sosa-Rivadeneyra, Thamotharan, Siegler, & Percino, 2021).
properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)17(22)12(10-20)19-21-13-6-4-5-7-16(13)26-19/h4-9,22H,1-3H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCIXHQEENTINV-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)


![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)



![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2573338.png)
